

Physical and chemical properties of Bis(1-methylheptyl) phthalate

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Compound of Interest

Compound Name: *Bis(1-methylheptyl) phthalate*

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An In-depth Technical Guide on the Physical and Chemical Properties of **Bis(1-methylheptyl) phthalate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(1-methylheptyl) phthalate is a dialkyl phthalate ester. Phthalates are a class of organic compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of various polymer materials. The specific properties of each phthalate, including its plasticizing efficiency, are determined by the nature of the alkyl side chains. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Bis(1-methylheptyl) phthalate**, intended to serve as a foundational resource for researchers and professionals in drug development and material science.

It is important to note that in various literature and databases, **Bis(1-methylheptyl) phthalate** is often referred to interchangeably with Bis(6-methylheptyl) phthalate and di(2-octyl) phthalate under the same CAS Number 131-15-7. This document considers these names as synonyms for the same branched-chain isomer.

Chemical Identity and Structure

The fundamental identification and structural details of **Bis(1-methylheptyl) phthalate** are summarized in the table below.

Identifier	Value
Chemical Name	Bis(1-methylheptyl) phthalate
Synonyms	Bis(6-methylheptyl) phthalate, Di(2-octyl) phthalate, 1,2-Benzenedicarboxylic acid, bis(1-methylheptyl) ester
CAS Number	131-15-7
Molecular Formula	C24H38O4
Molecular Weight	390.56 g/mol [1][2]
IUPAC Name	dioctan-2-yl benzene-1,2-dicarboxylate[2]
SMILES	<chem>CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCC</chem> [2]
InChI Key	RLRMXWDXPLINPJ-UHFFFAOYSA-N[2][3]

Physicochemical Properties

The physical and chemical properties of **Bis(1-methylheptyl) phthalate** are crucial for understanding its behavior in various applications and environmental conditions. These properties have been compiled from various sources and are presented in the following tables for clarity.

Physical Properties

This table summarizes the key physical properties of **Bis(1-methylheptyl) phthalate**.

Property	Value	Unit	Source
Density	0.983	g/cm ³	[2]
Boiling Point	384.9 (Predicted)	°C	[4]
Melting Point	-	-	Not available
Flash Point	-	-	Not available
Vapor Pressure	-	-	Not available
Refractive Index	-	-	Not available

Chemical and Thermodynamic Properties

This table outlines the chemical and thermodynamic characteristics of **Bis(1-methylheptyl) phthalate**, primarily from computational models.

Property	Value	Unit	Source
LogP (Octanol-Water Partition Coefficient)	6.718 (Calculated)	-	[3]
Water Solubility (log10WS)	-8.04 (Calculated)	mol/L	[3]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-218.74 (Calculated)	kJ/mol	[3]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-813.79 (Calculated)	kJ/mol	[3]
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	50.10 (Calculated)	kJ/mol	[3]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	89.49 (Calculated)	kJ/mol	[3]

Synthesis Workflow

Bis(1-methylheptyl) phthalate is synthesized through the esterification of phthalic anhydride with 1-methylheptanol (2-octanol). The general workflow for this synthesis is depicted in the diagram below.

General synthesis workflow for **Bis(1-methylheptyl) phthalate**.

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties of **Bis(1-methylheptyl) phthalate** are not readily available in the public domain. However, a general protocol for the synthesis of dialkyl phthalates can be described as follows.

General Synthesis of Dialkyl Phthalates

This protocol outlines the general procedure for synthesizing a dialkyl phthalate, which can be adapted for **Bis(1-methylheptyl) phthalate**.

Materials:

- Phthalic anhydride
- 1-Methylheptanol (2-Octanol)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- Neutralizing agent (e.g., sodium carbonate solution)
- Organic solvent (for extraction, e.g., ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phthalic anhydride and a molar excess of 1-methylheptanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as sulfuric acid.
- **Esterification:** Heat the reaction mixture to a temperature typically between 140°C and 200°C. The reaction progress can be monitored by measuring the amount of water produced or by techniques like Thin Layer Chromatography (TLC).
- **Neutralization:** After the reaction is complete, cool the mixture and neutralize the excess acid catalyst with a base, such as a sodium carbonate solution.
- **Extraction and Washing:** Extract the crude product into an organic solvent. Wash the organic layer sequentially with water and brine to remove any remaining impurities.
- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: Purify the final product, **Bis(1-methylheptyl) phthalate**, by vacuum distillation to obtain a high-purity sample.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **Bis(1-methylheptyl) phthalate**.

Infrared (IR) Spectroscopy

The NIST WebBook provides an infrared spectrum for di(2-methylheptyl) phthalate, which is a synonym for **Bis(1-methylheptyl) phthalate**. The spectrum would show characteristic peaks for the aromatic ring, the carbonyl groups of the ester, and the C-H bonds of the alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific NMR spectrum for **Bis(1-methylheptyl) phthalate** is not readily available, the expected ^1H and ^{13}C NMR spectra would show signals corresponding to the aromatic protons, the methine proton adjacent to the ester oxygen, and the various methylene and methyl groups of the heptyl chains.

Mass Spectrometry (MS)

Mass spectrometry of **Bis(1-methylheptyl) phthalate** would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for phthalate esters, including the formation of a protonated phthalic anhydride fragment.

Reactivity and Stability

Bis(1-methylheptyl) phthalate is a relatively stable compound under normal conditions. As an ester, it can undergo hydrolysis under acidic or basic conditions to yield phthalic acid and 1-methylheptanol. It is generally resistant to oxidation and reduction under mild conditions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and any associated signaling pathways for **Bis(1-methylheptyl) phthalate**. Phthalates, as a class of compounds, have been studied for their potential endocrine-disrupting

effects, but data for this specific isomer is not available. Further research is required to elucidate any potential biological interactions and toxicological profile.

Conclusion

This technical guide has summarized the core physical and chemical properties of **Bis(1-methylheptyl) phthalate** based on currently available data. While a comprehensive experimental dataset is not yet established in the public domain, the provided information on its identity, physicochemical properties, synthesis, and spectroscopic characteristics serves as a valuable resource for researchers and professionals. The absence of data on its biological activity highlights an area for future investigation, particularly within the context of drug development and safety assessment.

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